molecular formula C24H50NO7P B138125 2-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 66757-27-5

2-Palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B138125
CAS No.: 66757-27-5
M. Wt: 495.6 g/mol
InChI Key: NEGQHKSYEYVFTD-HSZRJFAPSA-N
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Description

2-Palmitoyl-sn-glycero-3-phosphocholine (2-PPC) is a phospholipid that is naturally found in the cell membrane of all living organisms, including animals, plants, and fungi. It is a major component of the plasma membrane and is essential for the proper functioning of the cell membrane. 2-PPC is also a major component of biological membranes, including the mitochondrial inner membrane, the endoplasmic reticulum, and the nuclear envelope. It is a key component of the cell membrane and plays an important role in maintaining the structural integrity of the membrane.

Scientific Research Applications

1. Analytical Method Development

Kiełbowicz et al. (2012) developed an analytical method using high-performance liquid chromatography (HPLC) to analyze 2-Palmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is significant for monitoring processes such as acyl migration in lipid synthesis or modification (Kiełbowicz et al., 2012).

2. Studying Ozone Interactions

Lai et al. (1994) investigated the interactions of phosphocholine monolayers, including this compound, with ozone at the air-water interface. This research is essential for understanding chemical reactions of lipids in atmospheric conditions (Lai et al., 1994).

3. Membrane Structure Analysis

Yepuri et al. (2016) focused on the synthesis of perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its application in neutron reflectometry to study lipid bilayer membrane structures. This provides detailed insights into cell membrane dynamics (Yepuri et al., 2016).

4. Lipid Bilayer Physical Properties

Beranová et al. (2010) explored how the physical properties of oxidized phospholipid membranes change, specifically examining mixtures containing 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Their findings are crucial for understanding membrane fluidity and stability under oxidative stress (Beranová et al., 2010).

5. Gas-phase Transformation Study

Stutzman et al. (2013) demonstrated the transformation of phosphatidylcholine cations to anions via gas-phase ion/ion chemistry. This study, involving 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provides insights into lipid ion chemistry and its potential analytical applications (Stutzman et al., 2013).

Mechanism of Action

Target of Action

2-Palmitoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 16:0, is a naturally occurring lysophospholipid . It primarily targets the acetylcholine neurotransmitter system and is involved in the formation of phosphatidylcholine , a major component of biological membranes .

Mode of Action

This compound acts as a parasympathomimetic acetylcholine precursor . It rapidly delivers choline to the brain across the blood-brain barrier and serves as a biosynthetic precursor of the acetylcholine neurotransmitter . This interaction with its targets leads to an increase in acetylcholine levels, which plays a crucial role in many functions such as muscle contraction, memory, and learning.

Biochemical Pathways

This compound is involved in the metabolism of lipids . It is generated through the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 . This process is a key step in the production of lysophosphatidylcholine, a major component of oxidized low-density lipoprotein, which plays a significant role in inflammatory diseases and atherosclerosis .

Pharmacokinetics

It is known that it can cross the blood-brain barrier rapidly, which suggests good bioavailability

Result of Action

The action of this compound results in increased levels of acetylcholine in the brain, which can have various effects at the molecular and cellular levels. For instance, it may have potential for the treatment of Alzheimer’s disease and dementia . Additionally, it plays a role in inflammatory diseases and atherosclerosis due to its involvement in the production of oxidized low-density lipoprotein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is used in systems mimicking the cell membrane such as liposomes . The presence of other lipids and the composition of the surrounding lipid environment can affect its function.

Biochemical Analysis

Biochemical Properties

2-Palmitoyl-sn-glycero-3-phosphocholine is generated following the hydrolysis of phosphatidylcholine by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with reactive oxygen species (ROS), superoxide dismutase (SOD), and endothelial nitric oxide synthase (eNOS) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of ROS and decreases SOD and eNOS protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQHKSYEYVFTD-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567685
Record name (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66757-27-5
Record name 2-Palmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66757-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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